molecular formula C19H22F2N4O4 B2536973 N-(3-(difluoromethoxy)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1396766-66-7

N-(3-(difluoromethoxy)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B2536973
CAS RN: 1396766-66-7
M. Wt: 408.406
InChI Key: HCJXTBYUMYSPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(difluoromethoxy)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22F2N4O4 and its molecular weight is 408.406. The purity is usually 95%.
BenchChem offers high-quality N-(3-(difluoromethoxy)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(difluoromethoxy)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Imaging Applications

Research has highlighted the synthesis of methoxy and fluorine analogs to develop tracers for medical imaging, particularly for the cerebral cannabinoid CB1 receptor, aiming at positron emission tomography (PET) ligands. These analogs exhibited affinities comparable to the CB1 reference antagonist SR141716, indicating their potential for biological imaging studies (Tobiishi et al., 2007).

Glycine Transporter 1 Inhibition for CNS Disorders

Another study described the identification of structurally diverse compounds using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. These compounds exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, which could be beneficial in treating CNS disorders by increasing the cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

Antagonistic Interaction with CB1 Cannabinoid Receptor

A comprehensive study on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor provided insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This research could contribute to understanding how modifications in the chemical structure of compounds like N-(3-(difluoromethoxy)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide affect their binding and activity at the receptor level (Shim et al., 2002).

Antifungal and Herbicidal Activity

Further research has explored the antifungal and herbicidal potential of pyrazole-4-carboxamide derivatives, indicating that the substitution pattern on the pyrazole ring significantly affects their biological activity. These findings suggest applications in agricultural sciences for controlling phytopathogenic fungi and weeds, highlighting the versatility of pyrazole-4-carboxamide derivatives in both medicinal and agricultural fields (Du et al., 2015).

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O4/c1-24-11-15(17(23-24)28-2)18(27)25-8-6-12(7-9-25)16(26)22-13-4-3-5-14(10-13)29-19(20)21/h3-5,10-12,19H,6-9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJXTBYUMYSPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(difluoromethoxy)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

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